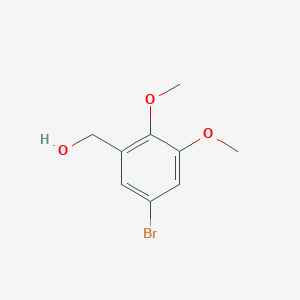

(5-Bromo-2,3-dimethoxyphenyl)methanol

Description

Contextualization within Halogenated Aromatic Building Blocks

(5-Bromo-2,3-dimethoxyphenyl)methanol belongs to the broad and indispensable class of halogenated aromatic building blocks. These compounds are fundamental in modern organic synthesis due to the unique properties conferred by the halogen substituent. researchgate.net The carbon-halogen bond, in this case, a carbon-bromine bond, serves as a versatile reactive handle for a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions.

The strategic placement of a bromine atom on the aromatic ring makes this compound an ideal substrate for transformations such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are cornerstones for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom modulates the electronic properties of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. This precise electronic control is critical in designing molecules with specific functions in medicinal chemistry and materials science.

Significance in Multi-step Organic Transformations

The structural features of this compound make it particularly significant in multi-step organic transformations. Organic building blocks are essential components for the modular synthesis of complex target molecules, such as novel drug candidates. alfa-chemistry.com The reliability of using such building blocks can make synthetic routes more efficient compared to de novo multi-step syntheses. alfa-chemistry.com

The bromine atom provides a site for selective functionalization, often early in a synthetic sequence, allowing for the introduction of new carbon or heteroatom-based fragments. For instance, a related isomer, (3-bromo-4,5-dimethoxyphenyl)methanol, has been successfully employed as a key starting material in the five-step total synthesis of a biologically active, naturally occurring bromophenol. researchgate.net This highlights the utility of the bromo-dimethoxy-phenylmethanol scaffold in constructing complex natural products. The hydroxymethyl group (-CH₂OH) offers another point for diversification, as it can be easily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, further expanding the synthetic possibilities.

Historical Development of Related Dimethoxyphenyl Methanol (B129727) Derivatives

While the specific historical development of this compound is not extensively documented, the evolution of its structural relatives provides important context. The parent alcohol, methanol, was first isolated in 1661 by Robert Boyle through the distillation of boxwood. wikipedia.org Its industrial synthesis was later developed in the early 20th century. wikipedia.org

The dimethoxyphenyl moiety is a common feature in many biologically active compounds. A notable example is midodrine, a phenethylamine (B48288) derivative containing a 2,5-dimethoxyphenyl group, which was discovered by 1971 and approved for medical use in the United States in 1996. wikipedia.org The synthesis of various isomers, such as (2-Bromo-4,5-dimethoxyphenyl)methanol and (3-Bromo-4,5-dimethoxyphenyl)methanol, has been reported in the chemical literature, indicating a long-standing interest in this class of compounds as intermediates for more complex targets. guidechem.com For instance, the synthesis of 5-Bromo-2-methoxyphenol, a related precursor, involves the bromination of guaiacol, a derivative of o-methoxyphenol. chemicalbook.com These developments in synthetic methodology for related structures have paved the way for the accessibility and use of this compound in modern research.

Current Research Trends and Unexplored Areas Pertaining to the Compound

Current research involving halogenated aromatic compounds continues to focus on their application in the synthesis of functional molecules. researchgate.netacs.org The use of bromo-dimethoxyphenyl derivatives as precursors for pharmaceuticals is an active area of investigation. For example, 2-bromo-4,5-dimethoxy benzaldehyde, which shares a similar substitution pattern, is a raw material for the synthesis of the drug ivabradine. google.com Furthermore, recent studies have explored the synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides, incorporating bromo and dimethoxy substitutions, which have shown potent cytotoxic activity against human tumor cell lines, pointing towards tubulin as a potential biological target. nih.gov

Despite these advances, there are unexplored areas pertaining to this compound. A systematic investigation into its reactivity profile across a broader range of modern cross-coupling reactions could reveal new synthetic pathways. Its potential as a monomer for the synthesis of novel polymers or functional materials, a field where halogenated aromatics are increasingly important, remains largely untapped. acs.org Further exploration of its utility in the synthesis of new classes of biologically active compounds, inspired by the successes of related structures, represents a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,3-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDKUOMBIVRHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366929 | |

| Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86232-34-0 | |

| Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2,3 Dimethoxyphenyl Methanol

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For (5-Bromo-2,3-dimethoxyphenyl)methanol, the primary disconnections involve the carbon-bromine bond and the bond between the aromatic ring and the hydroxymethyl group.

One logical disconnection is at the C-Br bond, suggesting a bromination reaction of a precursor like 2,3-dimethoxybenzyl alcohol. This approach relies on the ability to control the regioselectivity of the bromination to favor substitution at the 5-position.

Alternatively, a disconnection of the C-C bond between the aromatic ring and the methanol (B129727) substituent points towards a precursor such as 5-bromo-2,3-dimethoxybenzaldehyde (B184988). This aldehyde can then be reduced to the corresponding alcohol. This strategy shifts the challenge to the synthesis of the substituted benzaldehyde.

Precursor Identification and Starting Material Selection

A common and direct precursor is 2,3-dimethoxybenzyl alcohol. molbase.com This starting material already possesses the required dimethoxy and benzyl (B1604629) alcohol functionalities. The key transformation is the regioselective bromination of the aromatic ring. Another potential starting material is 1,2-dimethoxybenzene, which can be formylated to produce 2,3-dimethoxybenzaldehyde (B126229). chemicalbook.com

Another major route begins with substituted benzaldehydes. 2,3-Dimethoxybenzaldehyde is a key intermediate that can be synthesized from various precursors. globethesis.com For instance, it can be prepared from o-cresol (B1677501) through a multi-step process involving dihydroxylation and subsequent etherification. globethesis.com Another approach involves the formylation of o-bromophenol, followed by methoxylation. google.com Once 2,3-dimethoxybenzaldehyde is obtained, it can be brominated and then reduced to the target alcohol. Alternatively, 5-bromo-2,3-dimethoxybenzaldehyde can serve as a direct precursor, which is then reduced to this compound. molbase.com

Direct Bromination Strategies for Aromatic Functionalization

The introduction of a bromine atom onto the aromatic ring is a pivotal step in the synthesis of this compound.

The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. In 2,3-dimethoxybenzyl alcohol or 2,3-dimethoxybenzaldehyde, the methoxy (B1213986) groups are ortho-, para-directing activators. The position para to the 2-methoxy group and ortho to the 3-methoxy group (the 5-position) is sterically accessible and electronically activated, making it the most likely site for electrophilic aromatic substitution. The choice of brominating agent and reaction conditions can further enhance this selectivity. wku.edu For instance, the use of a Lewis acid catalyst can influence the regiochemical outcome of the bromination.

Several brominating agents can be employed for the synthesis.

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often used for the bromination of activated aromatic rings. chemicalbook.commdpi.com Reactions are typically carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile. chemicalbook.comvulcanchem.com The use of a catalyst, such as para-toluenesulfonic acid (p-TsOH), can improve the reaction's efficiency and selectivity. mdpi.com

Bromine (Br₂): Elemental bromine is a powerful brominating agent. google.comgoogle.com It can be used in the presence of a catalyst like iron powder or in a solvent such as acetic acid. google.comgoogle.com The reaction conditions, including temperature and reaction time, must be carefully controlled to avoid over-bromination and side reactions.

Table 1: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Mild, selective, easier to handle than Br₂. chemicalbook.commdpi.com | Can be less reactive for some substrates. | Dichloromethane or acetonitrile, often with a catalyst like p-TsOH. chemicalbook.commdpi.comvulcanchem.com |

The optimization of the reaction involves adjusting parameters such as the stoichiometry of the reagents, reaction temperature, and choice of solvent and catalyst to maximize the yield and purity of the desired product.

Protecting Group Chemistry in Synthetic Sequences

In more complex syntheses involving multi-step transformations, protecting groups play a crucial role in temporarily masking reactive functional groups to prevent undesired reactions. acs.org In the synthesis of this compound or its more complex derivatives, the aldehyde or hydroxyl group might need to be protected.

For instance, if a reaction needs to be performed on another part of the molecule that is sensitive to the aldehyde functionality, the aldehyde can be protected as an acetal (B89532), such as a 1,3-dioxane. This is achieved by reacting the aldehyde with a diol, like 1,3-propanediol, in the presence of an acid catalyst. The resulting acetal is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles. After the desired transformation is complete, the aldehyde can be regenerated by acidic hydrolysis.

Similarly, the hydroxyl group of the final product, this compound, can be protected if further modifications to the molecule are required. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl ethers (Bn), and esters. mdpi.com The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, providing a high degree of control in complex syntheses. acs.org

Stereochemical Control in Analogous Chiral Derivatives (if applicable)

The synthesis of chiral derivatives of this compound, where the benzylic carbon is a stereocenter, requires methods for stereochemical control. While the parent compound is achiral, the development of enantiomerically pure analogues is often a goal in medicinal chemistry. Asymmetric reduction of the precursor aldehyde, 5-bromo-2,3-dimethoxybenzaldehyde, is a direct approach to introduce chirality.

Biocatalysis offers a green and highly enantioselective method for the synthesis of chiral alcohols. Enzymes such as baker's yeast can be used to reduce prochiral ketones and aldehydes to their corresponding chiral alcohols with high enantiomeric excess. For example, the asymmetric synthesis of a chiral 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been achieved using a baker's yeast reduction of a precursor containing an anisaldehyde-derived moiety. sciencemadness.org This demonstrates the potential of biocatalytic methods for the synthesis of chiral analogues of this compound.

Alternatively, chiral metal catalysts can be employed for the asymmetric hydrogenation or transfer hydrogenation of the aldehyde. These catalysts typically consist of a metal center (e.g., ruthenium, rhodium, iridium) and a chiral ligand. The chiral ligand creates a chiral environment around the metal, leading to the preferential formation of one enantiomer of the alcohol.

Scalability and Process Intensification of Synthesis

For the industrial production of this compound, the scalability and efficiency of the synthetic route are of utmost importance. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key consideration.

Flow chemistry has emerged as a powerful tool for the process intensification of chemical reactions. semanticscholar.orgrsc.org The reduction of aldehydes can be effectively carried out in a continuous flow reactor. This offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when using hazardous reagents or performing exothermic reactions. The use of packed-bed reactors with solid-supported catalysts, such as hydrous zirconia for transfer hydrogenation, allows for easy catalyst separation and reuse, further improving the sustainability and cost-effectiveness of the process. acs.org

A continuous flow process for the reduction of aldehydes using sodium borohydride (B1222165) has been developed, demonstrating the feasibility of scaling up this common laboratory reaction. acs.org Furthermore, the development of whole-cell biocatalytic systems in packed bed reactors for the production of benzyl alcohols from benzaldehydes showcases a sustainable and scalable approach for industrial synthesis. nih.govmdpi.com These process intensification strategies are directly applicable to the large-scale synthesis of this compound, enabling a more efficient and environmentally friendly manufacturing process.

Mechanistic Investigations of Reactions Involving 5 Bromo 2,3 Dimethoxyphenyl Methanol

Reactivity Profiling of the Bromine Atom

The bromine atom serves as a versatile handle for introducing molecular complexity through reactions that forge new carbon-carbon or carbon-heteroatom bonds. The reactivity of this halogen is significantly influenced by the electron-rich nature of the benzene (B151609) ring, which is activated by the two methoxy (B1213986) substituents.

(5-Bromo-2,3-dimethoxyphenyl)methanol is an effective substrate in several palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for building intricate molecular frameworks. researchgate.netuzh.chresearchgate.net

The Suzuki coupling reaction, which pairs the aryl bromide with a boronic acid or its ester under basic conditions with a palladium catalyst, is a common strategy to append new aryl or vinyl groups at the C5-position. The reaction of this compound with various arylboronic acids typically proceeds efficiently using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), or a system generated in situ from a palladium(II) precursor and a suitable phosphine (B1218219) ligand. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) center. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.

The Heck reaction offers a method for the arylation of alkenes. In this palladium-catalyzed process, this compound can be coupled with olefins like acrylates or styrenes in the presence of a base. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the migratory insertion of the alkene into the newly formed palladium-aryl bond. A subsequent β-hydride elimination step releases the arylated alkene product and a hydridopalladium complex, which, upon reaction with the base, regenerates the catalytically active Pd(0) species.

The Sonogashira coupling facilitates the direct formation of aryl alkynes through the reaction of the aryl bromide with a terminal alkyne. This transformation is characteristically co-catalyzed by palladium and copper(I) salts. The accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium(II) complex generated from the oxidative addition of this compound. The final product is released via reductive elimination from the resulting palladium complex.

Interactive Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Pd(0) catalyst, Base | Biaryl compound |

| Heck Reaction | This compound | Alkene | Pd(0) catalyst, Base | Arylated alkene |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | Aryl alkyne |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed readily, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comlibretexts.org In the case of this compound, the benzene ring is substituted with two electron-donating methoxy groups. This electron-rich character of the aromatic ring makes it generally disfavored for classical SNAr pathways under typical conditions. youtube.com The absence of potent electron-withdrawing substituents raises the energy barrier for the formation of the crucial negatively charged Meisenheimer intermediate, thus impeding the direct displacement of the bromine atom by nucleophiles through an SNAr mechanism. youtube.comlibretexts.org

The E2 (bimolecular elimination) mechanism is a common pathway for dehydrohalogenation in alkyl halides. libretexts.orgmasterorganicchemistry.comlibretexts.org This single-step process involves the abstraction of a proton by a base from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, with the simultaneous departure of the leaving group and formation of a double bond. libretexts.orgmasterorganicchemistry.com While direct E2-type eliminations to form a benzyne (B1209423) intermediate from an aryl halide like this compound are not typical under standard conditions and usually necessitate extremely strong bases, analogous elimination steps can be part of the mechanisms of certain organometallic reactions. masterorganicchemistry.com However, a classical E2 elimination is not a primary reactive pathway for the bromine atom in this molecule.

Transformations of the Methanol (B129727) Functional Group

The benzylic methanol group is a versatile functional handle that can readily undergo oxidation, etherification, and esterification reactions.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 5-bromo-2,3-dimethoxybenzaldehyde (B184988), or further to the carboxylic acid, 5-bromo-2,3-dimethoxybenzoic acid. researchgate.netyoutube.com The outcome of the reaction is determined by the choice of the oxidizing agent and the reaction conditions.

For the selective synthesis of the aldehyde, mild oxidizing agents are employed to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this purpose. The mechanism of PCC oxidation, for instance, involves the formation of a chromate (B82759) ester, followed by a base-promoted elimination of the α-proton to furnish the aldehyde.

To achieve the carboxylic acid, more potent oxidizing agents are required. researchgate.net Reagents like potassium permanganate (B83412) (KMnO4) in a basic medium or chromium trioxide (CrO3) in the presence of sulfuric acid (Jones oxidation) are effective. The oxidation with KMnO4 generally proceeds via the intermediate aldehyde, which is then swiftly oxidized to the carboxylate salt. Subsequent acidification provides the final carboxylic acid product.

Interactive Table 2: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Product |

| Pyridinium chlorochromate (PCC) | Anhydrous CH2Cl2 | 5-Bromo-2,3-dimethoxybenzaldehyde |

| Dess-Martin periodinane (DMP) | Anhydrous CH2Cl2 | 5-Bromo-2,3-dimethoxybenzaldehyde |

| Potassium permanganate (KMnO4) | Basic solution, heat | 5-Bromo-2,3-dimethoxybenzoic acid |

| Chromium trioxide (CrO3) / H2SO4 | Acetone (Jones oxidation) | 5-Bromo-2,3-dimethoxybenzoic acid |

The hydroxyl group of this compound is amenable to both etherification and esterification.

Etherification , the process of forming an ether, can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to generate the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to yield the ether product.

Esterification , the formation of an ester, is readily achieved by reacting the alcohol with a carboxylic acid or a more reactive derivative like an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity towards the nucleophilic attack of the alcohol. Reactions with acyl chlorides or anhydrides are often faster and can be performed with or without a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct.

Nucleophilic Displacement at the Benzylic Position

The benzylic hydroxyl group of this compound can be replaced by a variety of nucleophiles. This transformation typically proceeds after the activation of the hydroxyl group to form a better leaving group, for example, through protonation in acidic media or conversion to a sulfonate ester or a halide. The mechanism of this nucleophilic substitution can be either unimolecular (SN1) or bimolecular (SN2).

For this compound, the SN1 pathway is highly probable. This mechanism involves the formation of a benzylic carbocation intermediate after the departure of the leaving group. The stability of this carbocation is a key determinant of the reaction rate. In this specific molecule, the carbocation is stabilized by several factors:

Resonance with the Benzene Ring: The positive charge can be delocalized into the aromatic π-system.

Electron-Donating Methoxy Groups: The two methoxy groups at the C2 and C3 positions are strong electron-donating groups through resonance (+M effect). They can further delocalize the positive charge of the benzylic carbocation, significantly enhancing its stability.

The SN2 mechanism, which involves a backside attack by the nucleophile in a single concerted step, is less likely for this substrate. While benzylic systems can undergo SN2 reactions, the presence of the ortho-methoxy group may introduce some steric hindrance to the direct approach of a nucleophile to the benzylic carbon.

The solvolysis of substituted benzyl (B1604629) chlorides in aqueous solutions provides a useful analogy for understanding the factors that govern the rates of these reactions. Studies have shown that electron-donating groups significantly accelerate the rate of solvolysis by stabilizing the forming carbocation. For instance, the rate constant for the solvolysis of 4-methoxybenzyl chloride is substantially higher than that of unsubstituted benzyl chloride, highlighting the powerful effect of a single methoxy group. nih.govnih.gov With two methoxy groups, as in this compound, this stabilizing effect is expected to be even more pronounced, strongly favoring an SN1 mechanism.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C Data extrapolated from studies on similar compounds to illustrate electronic effects.

| Substituent on Benzyl Chloride | Relative Rate (approx.) | Probable Mechanism |

| 4-Methoxy | ~2000 | SN1 |

| Unsubstituted | 1 | SN1/SN2 borderline |

| 4-Nitro | ~0.00001 | SN2 |

| (5-Bromo-2,3-dimethoxy) | High (estimated) | SN1 |

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the two methoxy groups and the bromine atom.

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. msu.edu

Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal (-I effect), but they are also ortho, para-directors because their lone pairs can participate in resonance (+M effect). msu.edu

In this compound, the substituents are positioned as follows: -OCH₃ at C2 and C3, and -Br at C5. The directing effects of these groups must be considered in concert. The two methoxy groups strongly activate the ring, making it more nucleophilic than benzene itself. The positions ortho and para to the methoxy groups are C1, C4, and C5 (for the C3-methoxy) and C1, C3, and C4 (for the C2-methoxy). The bromine atom directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself.

Considering the combined influence, the most activated and sterically accessible positions for an incoming electrophile would be C4 and C6. The C4 position is ortho to the C3-methoxy group and ortho to the bromine atom. The C6 position is ortho to the C5-bromo group and para to the C2-methoxy group. The strong activating effect of the methoxy groups will likely dominate the directing effects. Therefore, substitution is most likely to occur at the C6 position, which is para to one methoxy group and ortho to the other, and is also directed by the bromine atom. Substitution at C4 is also a possibility.

The mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

Influence of Methoxy Substituents on Reaction Selectivity and Rate

The two methoxy groups in this compound exert a profound influence on both the rate and selectivity of its reactions.

On Nucleophilic Displacement: As discussed, the primary role of the methoxy groups in nucleophilic substitution at the benzylic position is to stabilize the carbocation intermediate in an SN1 reaction. This stabilization significantly increases the reaction rate compared to benzyl alcohols lacking such electron-donating groups. The rate enhancement is a direct consequence of the lowering of the activation energy for the formation of the benzylic carbocation. Studies on the solvolysis of substituted benzyl halides have quantitatively demonstrated that electron-donating groups accelerate these reactions by orders of magnitude. nih.govnih.gov

On Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the methoxy groups have a dual role:

Rate Enhancement: They are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more nucleophilic. This leads to a significant increase in the rate of electrophilic attack compared to benzene or bromobenzene. Reactions that might require harsh conditions for less activated rings can often proceed under milder conditions with this substrate.

Regioselectivity: As powerful ortho, para-directors, they dictate where the incoming electrophile will attack. In the case of this compound, the positions ortho and para to the methoxy groups are electronically enriched. The directing effects are additive, and when they reinforce each other, a high degree of regioselectivity can be expected. The C6 position is particularly favored as it is para to the C2-methoxy group and ortho to the C3-methoxy group.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The study of reaction kinetics provides insight into the rate-determining step of a reaction mechanism.

For Nucleophilic Displacement (SN1): The rate law would be first-order, depending only on the concentration of the (activated) benzyl alcohol: Rate = k[this compound-LG]. The nucleophile concentration does not appear in the rate equation because it participates in a fast, post-rate-determining step. Kinetic studies on the solvolysis of a wide range of substituted benzyl chlorides have confirmed this type of rate dependency for substrates that form stable carbocations. nih.govnih.gov The rate constant, k, would be significantly influenced by the solvent polarity, with more polar, protic solvents favoring the ionization step and accelerating the reaction.

For Electrophilic Aromatic Substitution: The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex, as this step disrupts the aromaticity. libretexts.org The rate law is generally second-order: Rate = k[this compound][Electrophile]. The activation of the electrophile, often with a Lewis acid catalyst, is a crucial preliminary step. makingmolecules.com

Thermodynamic Considerations: Thermodynamics governs the position of equilibrium and the relative stability of reactants, intermediates, and products.

Applications of 5 Bromo 2,3 Dimethoxyphenyl Methanol As a Key Intermediate in Complex Molecule Construction

Role in the Synthesis of Natural Products and Their Analogs (e.g., bromophenols, diaryl methanes)

The structural framework of (5-Bromo-2,3-dimethoxyphenyl)methanol is a key precursor for synthesizing a range of naturally occurring and synthetic bromophenols and diaryl methanes, compounds known for their significant biological activities. researchgate.netmdpi.com

The diaryl methane (B114726) motif is a common structure in many natural products and functional materials. nih.govresearchgate.net this compound and its analogs are valuable starting materials for creating these scaffolds. A primary strategy involves the acid-catalyzed Friedel-Crafts-type alkylation of arenes. For instance, the analog (2-bromo-4,5-dimethoxyphenyl)methanol reacts with various benzene (B151609) derivatives in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce novel diaryl methanes in good yields. mdpi.com This methodology provides a direct route to connect the brominated phenyl ring to another aromatic system, forming the core diaryl methane structure. mdpi.com

Another efficient method for constructing diarylmethane derivatives is through the 1,6-Michael addition of nucleophiles to para-quinone methides (p-QMs). nih.govresearchgate.net While not a direct use of the alcohol, the structural components of this compound are relevant to the synthons used in these reactions. These reactions, often catalyzed by an organic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), proceed under mild conditions and offer a highly efficient and atom-economical route to diverse diarylmethane scaffolds. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Description | Reference |

| Friedel-Crafts Alkylation | AlCl₃ | Reaction of a benzylic alcohol with an aromatic ring to form a C-C bond, creating a diaryl methane structure. | mdpi.com |

| 1,6-Michael Addition | DBU | Addition of nucleophiles to para-quinone methides to efficiently generate diarylmethane scaffolds. | nih.govresearchgate.net |

This compound is an essential intermediate for accessing structurally diverse brominated phenols, which are abundant in marine life and often exhibit potent biological properties, including antioxidant and antimicrobial effects. nih.gov The synthetic utility of the compound lies in its protected di-methoxy structure. The methoxy (B1213986) groups act as protecting groups for the phenol (B47542) functionalities, allowing other chemical modifications to be performed on the molecule.

A common synthetic sequence involves first using the benzylic alcohol or its corresponding bromide derivative to construct a larger molecule, such as a diaryl methane. researchgate.netmdpi.com In the final steps of the synthesis, the methyl ethers are cleaved to reveal the free hydroxyl groups, yielding the target bromophenol. The demethylation is frequently accomplished using strong Lewis acids like boron tribromide (BBr₃). researchgate.netmdpi.comnih.gov This strategy has been successfully employed in the total synthesis of natural bromophenols like vidalol A and vidalol B, where (2,3-dibromo-4,5-dimethoxyphenyl)methanol was used as a key starting material. researchgate.net

Building Block in Pharmaceutical Intermediate Synthesis

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of pharmaceutical intermediates and complex bioactive molecules. whiterose.ac.uk

The compound provides a scaffold that can be elaborated into more complex structures with potential therapeutic applications. For example, related brominated dimethoxy anilines, which can be synthesized from precursors like this compound, are used to create potent cytotoxic compounds. N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide has been synthesized and shown to have significant antiproliferative potency, acting as a tubulin inhibitor. nih.gov The synthesis involves forming a sulphonamide bridge with the aniline (B41778) derivative, demonstrating how the core structure can be integrated into a known pharmacophore. nih.gov The bromine atom on the ring also provides a handle for further functionalization, such as cross-coupling reactions, to build molecular complexity. whiterose.ac.uk

Heterocyclic compounds are a cornerstone of medicinal chemistry, present in a vast majority of approved drugs. this compound can serve as a precursor for introducing a substituted phenyl ring into various heterocyclic systems. The benzylic alcohol can be converted into a more reactive leaving group, such as a benzyl (B1604629) bromide, which can then be used to alkylate nitrogen or sulfur nucleophiles to form C-N or C-S bonds.

This approach is seen in the synthesis of brominated polyphenols bearing lactam moieties, where the benzyl group is attached to the nitrogen of a pyrrolidinone ring. researchgate.net Similarly, the reaction of α-bromocarbonyl reagents with binucleophiles like 2-aminothiazole (B372263) or 2-aminobenzimidazole (B67599) is a standard method for constructing bridged nitrogen heterocycles. researchgate.net A compound like this compound could be chemically modified to an α-bromoketone and subsequently used in such cyclization reactions to generate complex heterocyclic systems festooned with the bromo-dimethoxyphenyl moiety.

Contributions to Agrochemical and Material Science Research

While the primary documented applications for this compound are in natural product synthesis and medicinal chemistry, the molecular scaffolds it helps produce have relevance in other fields. Diaryl methanes, for example, are not only found in pharmaceuticals but are also structural motifs in functional materials. researchgate.net However, specific research detailing the use of this compound as a direct precursor in agrochemical or material science applications is not prominent in the reviewed literature. Its utility in these areas remains a potential field for future exploration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO₃ | guidechem.com |

| Molecular Weight | 247.09 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 245.98916 Da | guidechem.comnih.gov |

| Topological Polar Surface Area | 38.7 Ų | guidechem.comnih.gov |

| Complexity | 154 | guidechem.comnih.gov |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| CAS Number | 86232-34-0 | guidechem.combldpharm.com |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2-Bromo-4,5-dimethoxyphenyl)methanol |

| (2,3-Dibromo-4,5-dimethoxyphenyl)methanol |

| 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) |

| Aluminum chloride (AlCl₃) |

| Boron tribromide (BBr₃) |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide |

| Vidalol A |

Derivatization for Specialized Research Probes

The structural features of this compound make it an attractive starting point for the synthesis of specialized research probes. The bromo substituent provides a handle for various cross-coupling reactions, while the hydroxymethyl group can be easily modified or serve as an attachment point. The dimethoxy-substituted phenyl ring can influence the photophysical properties and biological activity of the final probe.

Fluorescent probes are indispensable tools for imaging and sensing in biological systems. nih.gov The design of such probes often involves the strategic incorporation of functional groups that can modulate fluorescence in response to specific analytes or environmental changes. While direct examples of this compound being used in a fluorescent probe are not extensively documented, the synthesis of fluorescent probes from structurally related bromo- and methoxy-substituted phenols is well-established. For instance, a fluorogenic probe for the detection of biothiols was synthesized from a substituted dihydroxynaphthalene and a methoxy-methylphenol derivative. nih.gov This suggests that the this compound scaffold could be similarly employed. The bromo group could be functionalized through Suzuki or Sonogashira coupling to introduce a fluorophore, while the methoxy groups could be fine-tuned to modulate the probe's solubility and cellular uptake.

Furthermore, the development of chemical probes for inhibiting specific protein interactions, such as those involving bromodomains, is a burgeoning area of research. acs.org The synthesis of a chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains started from a fragment that also contained a bromine atom on a phenyl ring. acs.org This highlights the potential of bromo-substituted aromatic compounds to serve as foundational fragments in the discovery of potent and selective protein inhibitors. The this compound scaffold, with its additional substitution pattern, could offer a unique entry point for developing novel probes targeting various biological macromolecules.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. The success of this approach relies on the use of versatile scaffolds that allow for the introduction of diverse functional groups. Substituted benzyl alcohols are valuable scaffolds in this context due to the reactivity of the benzylic hydroxyl group, which can be readily converted into a variety of other functional groups or used as an attachment point to a solid support.

The this compound molecule is well-suited for application in combinatorial library synthesis. The hydroxymethyl group can be used to attach the scaffold to a solid-phase resin, a common technique in combinatorial chemistry that simplifies purification. For example, benzyl alcohol-type linkers are frequently used in solid-phase peptide synthesis (SPPS). nih.gov Once anchored to the solid support, the bromo-substituent on the aromatic ring serves as a key diversification point. A multitude of different chemical groups can be introduced at this position using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the generation of a large library of compounds, each with a unique substituent at the 5-position of the phenyl ring.

Following the diversification of the aromatic core, the entire molecule can be cleaved from the solid support, yielding a library of free compounds ready for biological screening. This strategy has been employed in the synthesis of various classes of bioactive molecules. For instance, the synthesis of novel benzimidazole-derived carboxamides with potential biological activity involved the use of methoxy-substituted precursors. nih.gov The generation of diverse libraries based on the this compound scaffold could lead to the discovery of new lead compounds for drug discovery, including potential kinase inhibitors or GPCR ligands. nih.govnih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-Bromo-2,3-dimethoxyphenyl)methanol. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete assignment of the molecule's complex structure. While specific spectra for this exact compound are noted as available from suppliers, the general approach to its analysis follows established principles demonstrated in related brominated and methoxylated phenyl compounds. bldpharm.comnih.govuva.nl

Based on the structure of this compound, the following table illustrates the expected ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary slightly depending on the solvent and concentration. washington.edu

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, Integration) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic H (H-4) | ~7.1 (d, 1H) | ~115 |

| Aromatic H (H-6) | ~6.9 (d, 1H) | ~125 |

| Methylene (B1212753) H (-CH₂OH) | ~4.6 (s, 2H) | ~60 |

| Methoxy (B1213986) H (-OCH₃ at C2) | ~3.9 (s, 3H) | ~56 |

| Methoxy H (-OCH₃ at C3) | ~3.8 (s, 3H) | ~61 |

| Hydroxyl H (-OH) | Variable | - |

| Quaternary C (C-1) | - | ~135 |

| Quaternary C (C-2) | - | ~148 |

| Quaternary C (C-3) | - | ~153 |

| Quaternary C (C-5) | - | ~116 |

To resolve ambiguities and confirm the precise connectivity of atoms, multidimensional NMR techniques are employed. uva.nl

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish which protons are spin-coupled to each other. For this compound, a cross-peak between the aromatic protons at H-4 and H-6 would confirm their ortho-relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. youtube.com It would be used to definitively assign the carbon signals for the two distinct aromatic C-H groups and the methylene (-CH₂OH) group by linking them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between ¹H and ¹³C atoms, typically over two or three bonds. youtube.com HMBC is crucial for piecing together the full molecular skeleton. For instance, correlations would be expected between the methylene protons (-CH₂OH) and the aromatic carbons C-1, C-2, and C-6. Similarly, the methoxy protons would show correlations to their respective attached carbons (C-2 and C-3), confirming their specific locations.

Dynamic NMR (DNMR) could be utilized to study the conformational dynamics of this compound. Specifically, temperature-dependent NMR experiments could provide insight into the rotational energy barrier around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-O bonds of the two methoxy groups. Such studies would reveal information about the preferred spatial arrangement (conformation) of these functional groups, although specific DNMR studies on this compound are not prominently documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the molecular formula is C₉H₁₁BrO₃. guidechem.com

HRMS analysis would verify the exact mass of the molecular ion, distinguishing it from other potential elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in two major peaks of nearly equal intensity separated by two mass units.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol |

| Monoisotopic Mass | 245.98916 Da |

| Expected HRMS (M+H)⁺ | 246.99662 Da (⁷⁹Br), 248.99457 Da (⁸¹Br) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

While a specific crystal structure for this compound is not publicly available, such an analysis would unambiguously confirm the substitution pattern on the benzene ring and reveal the molecule's conformation in the crystal lattice. It would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the solid state. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups—hydroxyl, methoxy, and the substituted benzene ring—give rise to distinct signals. chemicalbook.com Raman spectroscopy is particularly sensitive to vibrations of the aromatic ring and C-C bonds, while FTIR is excellent for identifying polar functional groups like the O-H of the alcohol. usda.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR/Raman |

| Aliphatic C-H Stretch (-CH₂) | 2850-2960 | FTIR/Raman |

| Aromatic C=C Bending | 1450-1600 | FTIR/Raman |

| C-O Stretch (Alcohol) | 1000-1260 | FTIR |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | FTIR |

| C-Br Stretch | 500-600 | FTIR/Raman |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods are essential for verifying the purity of this compound and for monitoring the progress of chemical reactions in which it is involved. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing compound purity. A pure sample of this compound would typically appear as a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov LC-MS is invaluable for reaction monitoring, as it can simultaneously separate and identify reactants, intermediates, and products in a complex mixture. bldpharm.comnih.gov In the synthesis of the title compound, LC-MS could be used to track the consumption of starting materials and the formation of the desired product in real-time.

Computational and Theoretical Chemistry Studies on 5 Bromo 2,3 Dimethoxyphenyl Methanol

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, TD-DFT)

No specific studies employing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to analyze the electronic structure of (5-Bromo-2,3-dimethoxyphenyl)methanol were identified. Such calculations would typically provide insights into the molecule's reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

There is no published Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions. Data regarding the HOMO-LUMO energy gap, which indicates chemical reactivity and kinetic stability, is consequently also unavailable.

Charge Distribution and Electrostatic Potential Maps

Information on the charge distribution and Molecular Electrostatic Potential (MEP) maps for this compound could not be located. MEP maps are valuable for visualizing the electron density around the molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions.

Molecular Modeling and Conformational Landscape Analysis

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been published. This analysis is fundamental for understanding the molecule's three-dimensional structure and flexibility.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

While some experimental ¹H-NMR data is available from its use in synthesis, a computational study predicting its spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies) and validating them against experimental results is absent from the literature. google.comgoogle.comnih.gov Such predictive studies are instrumental in confirming molecular structures and interpreting experimental spectra.

Reaction Pathway Prediction and Transition State Analysis

No computational studies predicting reaction pathways or analyzing transition states involving this compound were found. This type of research would elucidate the mechanisms of reactions where this compound acts as a reactant, providing energetic details of the reaction coordinates.

Solvation Effects and Intermolecular Interactions

There are no available studies that computationally model the effects of different solvents on the structure and properties of this compound. Furthermore, detailed analyses of its intermolecular interactions, such as hydrogen bonding or van der Waals forces, through computational methods have not been reported.

Non-linear Optical (NLO) Properties: Theoretical Investigations

A pertinent study on the impact of bromine substitution on the linear and third-order NLO properties of 2,3-dimethoxybenzaldehyde (B126229) provides a strong foundation for a theoretical discussion. researchgate.net This related compound shares the core 2,3-dimethoxybenzene structure with this compound, differing only in the functional group attached to the phenyl ring (an aldehyde group instead of a methanol (B129727) group).

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules. nih.gov Key parameters that quantify NLO properties include the first-order hyperpolarizability (β) and the third-order hyperpolarizability (γ). These parameters describe the nonlinear response of a molecule to an applied electric field, which is fundamental to phenomena like second-harmonic generation (SHG) and third-harmonic generation. rsc.org

In the investigation of brominated 2,3-dimethoxybenzaldehyde derivatives, it was found that the position of the bromine atom significantly influences the NLO response. researchgate.net Specifically, for 5-bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB), a compound structurally very similar to the subject of this article, theoretical predictions indicated a beneficial effect of the bromine atom on the third-order nonlinear susceptibility. researchgate.net

The electronic properties of a molecule, such as the distribution of electron density and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining its NLO response. jcsp.org.pk The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom in this compound likely creates a degree of intramolecular charge transfer, a key feature in many NLO-active molecules. nih.gov The methanol group (-CH₂OH), being a weaker electron-withdrawing group compared to the aldehyde group (-CHO), would likely lead to different NLO properties than those observed for 5-bromo-2,3-dimethoxybenzaldehyde.

To provide a quantitative perspective based on a closely related structure, the following table presents the theoretically calculated NLO data for 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB) from the aforementioned study. researchgate.net It is important to reiterate that these values are for a similar, but not identical, compound and serve as a theoretical proxy in the absence of direct data for this compound.

| Compound | Parameter | Theoretical Value | Level of Theory |

|---|---|---|---|

| 5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) | Third-order Susceptibility (χ³) | 83.15 × 10⁻²² (m/V)² | CAM-B3LYP/6-311++G(d,p) |

Future computational studies on this compound would be necessary to elucidate its specific NLO properties. Such studies would likely involve DFT calculations to optimize the molecular geometry and compute the polarizability and hyperpolarizability tensors. The results would provide a clearer understanding of its potential for use in NLO materials and devices.

Future Perspectives and Emerging Research Avenues

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The industrial production of benzyl (B1604629) alcohol and its derivatives often relies on chemical processes that can be energy-intensive and generate hazardous byproducts. mdpi.com In contrast, biocatalysis and chemoenzymatic synthesis present more sustainable alternatives, operating under mild conditions with high selectivity. researchgate.net

Future research is likely to focus on developing enzymatic routes for the synthesis of (5-Bromo-2,3-dimethoxyphenyl)methanol. A promising approach involves the biocatalytic reduction of the corresponding aldehyde, 5-bromo-2,3-dimethoxybenzaldehyde (B184988). This transformation can be achieved using whole-cell biocatalysts or isolated enzymes. mdpi.com Microorganisms containing enzymes such as alcohol dehydrogenases (ADHs) and aldo-keto reductases are capable of converting aldehydes to alcohols with high efficiency. mdpi.com The challenge lies in identifying or engineering enzymes that can accommodate the substituted substrate.

The immobilization of whole cells in materials like alginate has been shown to improve the robustness of biocatalysts, a technique that could be applied to the production of this compound. mdpi.comresearchgate.net Furthermore, the de novo production of substituted benzyl alcohols from simpler, renewable feedstocks using engineered microorganisms is an emerging field that could offer a completely green manufacturing process in the long term. mdpi.com

Chemoenzymatic strategies, which combine enzymatic and traditional chemical reactions, also hold significant promise. nih.gov For instance, an enzymatic step could be used for the key reduction, while chemical methods are employed for the synthesis of the precursor aldehyde or for downstream functionalization.

| Biocatalytic Approach | Enzyme/System | Potential Advantages | Research Focus |

| Aldehyde Reduction | Alcohol Dehydrogenases (ADHs), Aldo-keto reductases | High selectivity, Mild conditions, Reduced waste | Enzyme screening and engineering for substrate specificity |

| Whole-Cell Biocatalysis | Engineered E. coli or yeast strains | Cofactor recycling, Multi-step synthesis in one pot | Pathway engineering, Improving product titers |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | Leverages the strengths of both catalysis types | Process integration and optimization |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. spirochem.commdpi.com The integration of this compound synthesis into flow chemistry platforms is a significant area for future development.

Syntheses involving hazardous reagents or highly exothermic reactions, such as Grignard reactions or certain bromination methods, are particularly well-suited for flow chemistry. hzdr.deacs.org The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, minimizing the risk of thermal runaways. researchgate.net Continuous flow systems also enable the seamless integration of reaction, work-up, and purification steps, potentially leading to fully automated processes. spirochem.commdpi.com

Automated synthesis platforms can accelerate the discovery of new molecules by rapidly generating libraries of compounds. chemrxiv.org By incorporating this compound as a building block into such systems, researchers could efficiently explore its chemical space. For example, automated platforms could perform a wide range of cross-coupling reactions at the bromine position or derivatize the methanol (B129727) group to create a diverse set of novel scaffolds. chemrxiv.orgbeilstein-journals.org

| Platform | Key Benefits | Application to this compound |

| Flow Chemistry | Improved safety, enhanced heat and mass transfer, scalability, process control. spirochem.comresearchgate.net | Safer handling of exothermic reactions (e.g., Grignard), precise control over bromination, telescoping of multi-step syntheses. hzdr.denih.gov |

| Automated Synthesis | High-throughput synthesis, rapid library generation, democratization of synthesis. chemrxiv.org | Rapid derivatization of the bromine and methanol functionalities for lead discovery. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemrxiv.org Future research on the synthesis of this compound and its derivatives will increasingly focus on sustainable methodologies.

Key areas of exploration include:

Greener Brominating Agents: Traditional bromination often uses molecular bromine, which is hazardous. Milder and more eco-friendly alternatives like N-bromosuccinimide (NBS) in combination with a catalyst, or reagents prepared from bromide/bromate mixtures, are being developed. rsc.orgorganic-chemistry.org The use of aqueous conditions or green solvents like methanol for bromination reactions is also a promising direction. nih.govjalsnet.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. jalsnet.comresearchgate.net

Catalytic Processes: The use of catalysts, particularly those that are recyclable, can reduce waste and improve atom economy. For instance, developing catalytic methods for both the bromination step and subsequent functionalization reactions is a key research goal. organic-chemistry.org

Energy Efficiency: Employing methods like microwave or photochemical activation can sometimes lead to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.netresearchgate.net

A notable green approach is the ipso-hydroxylation of arylboronic acids followed by a one-pot bromination, which can be performed rapidly at room temperature. rsc.org Adapting such a strategy for the synthesis of brominated phenols as precursors to this compound could represent a significant advancement.

Expansion of Reaction Modalities for Bromine and Methanol Group Manipulations

The synthetic utility of this compound lies in the reactivity of its two key functional groups: the bromine atom and the benzyl alcohol moiety. Future research will undoubtedly focus on expanding the range of chemical transformations that can be performed on this scaffold.

Bromine Group Manipulations: The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Future work will likely involve:

Palladium-catalyzed reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, vinyl, alkynyl, and amino groups, respectively.

Copper-catalyzed reactions: Ullmann-type couplings to form diaryl ethers or other C-O and C-N bonds.

Lithiation/Grignard formation: Conversion of the aryl bromide to an organometallic species, which can then react with a wide range of electrophiles.

Methanol Group Manipulations: The benzyl alcohol group is also highly versatile. researchgate.net Its reactivity can be exploited in several ways:

Oxidation: Mild oxidation to the corresponding aldehyde (5-bromo-2,3-dimethoxybenzaldehyde), a valuable intermediate in its own right, or further oxidation to the carboxylic acid. researchgate.net

Substitution: Conversion of the hydroxyl group to a better leaving group allows for nucleophilic substitution to form halides, ethers, esters, and amines. vaia.comlibretexts.org The benzylic nature of the alcohol facilitates these reactions, often proceeding via a stabilized carbocation intermediate. vaia.comlibretexts.org

Coupling Reactions: The alcohol can be used directly in certain coupling reactions, for instance, in Friedel-Crafts type alkylations or in dehydrative etherifications. researchgate.netresearchgate.net

The combination of these reaction modalities allows for a combinatorial approach to generating a vast array of complex molecules from a single, readily accessible starting material.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The synthesis of this compound, particularly if it involves organometallic intermediates like Grignard reagents, can be challenging to control. hzdr.de Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools for process development and optimization.

Future research will likely see the increased application of Process Analytical Technology (PAT) to the synthesis of this compound. Techniques such as:

In situ Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR): This method can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. mt.com It is particularly useful for understanding reaction kinetics and identifying the onset and completion of reactions, which is crucial for safety and efficiency. hzdr.demt.com

In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring organometallic species and can be used to elucidate reaction mechanisms, such as the transmetalation step in Grignard reactions. acs.orgresearchgate.net Its insensitivity to air and moisture makes it well-suited for studying sensitive reactions. acs.org

In situ Near-Infrared (NIR) Spectroscopy: NIR can be used in continuous flow setups to monitor reactant consumption and product formation, enabling real-time feedback control to maintain optimal reaction conditions. acs.org

By providing a continuous stream of data, these techniques facilitate a deeper understanding of reaction mechanisms, help to identify and minimize byproduct formation, and enable the development of more robust and reproducible synthetic processes. acs.orgmt.com

| Spectroscopic Probe | Information Provided | Relevance to Synthesis |

| In situ FTIR (ReactIR) | Real-time concentration profiles of key species, reaction kinetics. mt.com | Monitoring the conversion of starting materials and the formation of this compound. |

| In situ Raman | Information on organometallic species, reaction mechanisms. acs.orgresearchgate.net | Elucidating the mechanism of Grignard reagent formation and subsequent reactions. |

| In situ NIR | Real-time quantification of reactants/products in flow. acs.org | Enabling feedback control loops in continuous manufacturing processes. |

Design of Novel Scaffolds through this compound Functionalization

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are able to bind to multiple biological targets. unife.itmdpi.com this compound, with its distinct functional handles and substitution pattern, is an ideal starting point for the design and synthesis of novel molecular scaffolds.

Future research will focus on using this compound as a platform to build libraries of structurally diverse molecules for biological screening. The strategic functionalization of both the bromine atom and the methanol group can lead to three-dimensional structures with well-defined spatial arrangements of functional groups. unife.it

For example:

Intramolecular Cyclization: By introducing a suitable functional group via the bromine atom, it may be possible to effect an intramolecular cyclization with the benzyl alcohol or a derivative thereof, leading to novel heterocyclic systems.

Multicomponent Reactions: The aldehyde derived from the oxidation of this compound could be a key component in multicomponent reactions to rapidly assemble complex molecular architectures.

Scaffold Decoration: Using the bromine and methanol groups as anchor points, various side chains and functional groups can be "decorated" onto the dimethoxyphenyl core. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context.

The development of efficient synthetic methodologies for these transformations will be crucial for unlocking the full potential of this compound as a source of novel chemical entities for pharmaceuticals, agrochemicals, and materials science. unife.it

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.8–3.9 ppm for –OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and the hydroxymethyl (–CH₂OH) group (δ ~4.6–5.0 ppm). Coupling patterns distinguish substitution positions on the aromatic ring .

- X-ray Crystallography : Resolve stereochemical uncertainties and confirm bond angles/planarity. SHELX programs are widely used for refinement, particularly for small-molecule structures .

- IR Spectroscopy : Validate hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) groups .

What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions.

- Catalysis : Use Cu(I) or Pd(0) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl/alkyl groups .

- Temperature Control : Mild heating (40–60°C) accelerates reactions while minimizing side products like dehalogenation or oxidation .

- Yield Monitoring : Track intermediates via TLC or in-situ FTIR to adjust reagent stoichiometry dynamically .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for derivatives of this compound be resolved?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or ab initio methods) to identify discrepancies caused by dynamic effects (e.g., rotamers) .

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in X-ray structures, ensuring bond lengths/angles align with expected values .

- Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange broadening, explaining split peaks not predicted by static models .

What role does this compound play in polymer chemistry, and how are its copolymers characterized?

Q. Advanced Research Focus

- Copolymer Synthesis : The compound serves as a monomer in styrene copolymers (e.g., ST-PCPP), introducing bromine and methoxy groups for tailored solubility and thermal stability. Radical polymerization in THF at 60–80°C is typical .

- Characterization Methods :

- GPC : Determine molecular weights (e.g., 20–40 kDa) and polydispersity indices.

- DSC/TGA : Assess glass transition temperatures (Tg) and thermal degradation profiles.

- Solubility Testing : Verify copolymer stability in organic solvents (e.g., ethyl acetate, CHCl₃) .

How can the biological activity of this compound derivatives be systematically evaluated?

Q. Advanced Research Focus

- In Vitro Assays :

- Mechanistic Studies :

- Halogen Bonding Analysis : Use X-ray crystallography or DFT to study interactions with biological targets (e.g., enzymes) .

- Metabolic Stability : Assess hepatic clearance via liver microsome assays .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.